N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene core. Key substituents include a 1,3-benzodioxol-5-ylmethyl group at the N-position, a methyl group at the 7-position, and a carboxamide moiety at the 5-position.
Properties
Molecular Formula |
C21H17N5O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H17N5O4/c1-25-18(22)13(9-14-19(25)24-17-4-2-3-7-26(17)21(14)28)20(27)23-10-12-5-6-15-16(8-12)30-11-29-15/h2-9,22H,10-11H2,1H3,(H,23,27) |
InChI Key |
DBDQGWUULUOYOC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the construction of the triazatricyclo framework through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds derived from the evidence:
Structural and Functional Analysis:
Core Rigidity :
- The target compound’s tricyclic system offers greater rigidity compared to the imidazole-hydrazine carboxamide derivatives in . This rigidity may enhance binding selectivity in biological targets.
- In contrast, the spiro compounds in exhibit conformational flexibility but retain steric constraints, which could influence solubility and packing efficiency .
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl group in compound 5k () increases thermal stability (higher melting point) and may improve resistance to oxidative metabolism . Lipophilicity: The pentyl chain in ’s compound likely increases lipophilicity, which could improve membrane permeability relative to the target compound’s benzodioxolylmethyl group .
Synthetic Feasibility :
- The imidazole derivatives in were synthesized in moderate yields (43–65%), with spectral data confirming purity . The target compound’s tricyclic core may require specialized methods, such as those involving SHELX-refined crystallography () or hydrogen-bond-directed assembly (), though direct synthetic details are absent in the evidence .
Potential Applications: The benzothiazole-containing spiro compounds () are noted for applications in organic synthesis, suggesting the target compound’s tricyclic system could similarly serve as a scaffold for functionalization . Pharmacopeial data in highlight the importance of carboxamide derivatives in antibiotic development, though the target compound’s specific biological activity remains unexplored in the evidence .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C24H23N5O4
Molecular Weight : 445.5 g/mol
IUPAC Name : this compound
InChI Key : GJNLDFQEDZECPO-UHFFFAOYSA-N
The compound features a triazatricyclo framework and a benzodioxole moiety which contribute to its distinct chemical behavior and biological interactions.
Antimicrobial Properties
Research indicates that derivatives of benzodioxole compounds often exhibit antimicrobial activity. The specific compound under study has been hypothesized to possess similar properties due to its structural analogies with known antimicrobial agents. A study on related compounds demonstrated significant activity against various bacterial strains and fungi .
Anticancer Activity
Several studies have explored the anticancer potential of benzodioxole derivatives. For instance, compounds with similar structural motifs have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound's ability to interact with DNA and inhibit topoisomerases could be a pathway for its anticancer effects.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation.
- Receptor Modulation : Potential binding to receptors that regulate apoptosis or cell survival pathways.
- DNA Interaction : The ability to intercalate into DNA or inhibit DNA repair mechanisms.
Study 1: Antimicrobial Activity
A recent investigation assessed the antimicrobial effects of structurally related compounds on various pathogens. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 18 |
| A549 | 15 |
The study suggested that the compound induced apoptosis as evidenced by increased caspase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
